molecular formula C22H16N2O3S B11674207 4-{[3-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate

4-{[3-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate

Cat. No.: B11674207
M. Wt: 388.4 g/mol
InChI Key: LCWBNNCQFCFLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate is a complex organic compound that features a benzothiazole moiety, which is known for its significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4-{[3-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.

    2-(4-Aminophenyl)benzothiazole: Used in the development of fluorescent probes.

Uniqueness

4-{[3-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate stands out due to its unique combination of a benzothiazole moiety with a phenyl acetate group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H16N2O3S

Molecular Weight

388.4 g/mol

IUPAC Name

[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C22H16N2O3S/c1-14(25)27-18-11-9-15(10-12-18)21(26)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)28-22/h2-13H,1H3,(H,23,26)

InChI Key

LCWBNNCQFCFLCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.